Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
ETHYL 4-[4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE is a complex organic compound that features a variety of functional groups, including an ethyl ester, a chlorinated aniline, a fluorinated phenethyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the chlorinated aniline and fluorinated phenethyl groups. The final step involves esterification to form the ethyl benzoate moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity can be studied to understand its effects on various biological systems, potentially leading to the development of new drugs.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases that involve the molecular targets it interacts with.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[{2-[(4-CHLOROANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL BENZOATE .
ETHYL 4-[4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE: shares similarities with other imidazolidinone derivatives, such as those used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of ETHYL 4-[4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-(4-FLUOROPHENETHYL)-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H25ClFN3O4S |
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Molecular Weight |
554.0 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C28H25ClFN3O4S/c1-2-37-27(36)19-5-13-23(14-6-19)33-26(35)24(17-25(34)31-22-11-7-20(29)8-12-22)32(28(33)38)16-15-18-3-9-21(30)10-4-18/h3-14,24H,2,15-17H2,1H3,(H,31,34) |
InChI Key |
JJSGRJPLOGKLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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